molecular formula C3H9NS2 B13507485 2-Aminopropane-1,3-dithiol CAS No. 26691-13-4

2-Aminopropane-1,3-dithiol

Cat. No.: B13507485
CAS No.: 26691-13-4
M. Wt: 123.25 g/mol
InChI Key: DJQYYYCQOZMCRC-UHFFFAOYSA-N
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Description

2-Aminopropane-1,3-dithiol is an organic compound with the molecular formula C3H9NS2 It is characterized by the presence of an amino group (-NH2) and two thiol groups (-SH) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopropane-1,3-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropropane-1,3-dithiol with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropane-1,3-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides are the primary products.

    Reduction: Thiolates are formed.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminopropane-1,3-dithiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a chelating agent for metal ions, making it useful in biochemical studies.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Aminopropane-1,3-dithiol exerts its effects involves the interaction of its thiol groups with various molecular targets. These interactions can lead to the formation of disulfide bonds, which play a crucial role in the stabilization of protein structures and the regulation of enzymatic activities. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: Similar in structure but contains hydroxyl groups instead of thiol groups.

    2-Mercaptoethanol: Contains a thiol group but lacks the amino group and the second thiol group.

Uniqueness

2-Aminopropane-1,3-dithiol is unique due to the presence of both an amino group and two thiol groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various research and industrial purposes.

Properties

IUPAC Name

2-aminopropane-1,3-dithiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQYYYCQOZMCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628884
Record name 2-Aminopropane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26691-13-4
Record name 2-Aminopropane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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